N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide
CAS No.: 946736-77-2
Cat. No.: VC8158380
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946736-77-2 |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide |
| Standard InChI | InChI=1S/C13H20N2O/c1-5-13(3,4)12(16)15-11-7-6-10(14)8-9(11)2/h6-8H,5,14H2,1-4H3,(H,15,16) |
| Standard InChI Key | AVJXMTFXHUYQPF-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C |
| Canonical SMILES | CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C |
Introduction
Chemical Identity and Structural Features
N-(4-Amino-2-methylphenyl)-2,2-dimethylbutanamide is characterized by the following identifiers:
Structural Analysis
The molecule consists of a 2,2-dimethylbutanamide group attached to a 4-amino-2-methylphenyl ring (Figure 1). The phenyl ring’s substitution pattern (amino at C4, methyl at C2) introduces steric and electronic effects that influence reactivity. The amide linkage (-NHCO-) provides hydrogen-bonding capacity, while the branched alkyl chain enhances lipophilicity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| XLogP3-AA (lipophilicity) | 2.5 | |
| Hydrogen Bond Donors | 2 (NH₂ and NHCO) | |
| Hydrogen Bond Acceptors | 2 (amide O and NH₂) | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 55.1 Ų |
| Supplier | Purity | Catalog ID | Price (100 mg) |
|---|---|---|---|
| AChemBlock | 95% | T101247 | $25 |
| ChemScene | 98% | CS-0555340 | $34 |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amide group, with limited water solubility (logP = 2.5) .
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Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the hydrolyzable amide bond .
Spectroscopic Data
Applications in Research
Pharmaceutical Intermediate
The compound’s aniline and amide functionalities make it a candidate for synthesizing:
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Kinase Inhibitors: Analogous structures are used in tyrosine kinase inhibitor development .
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Anticancer Agents: Substituted anilines are precursors in DNA-targeting drugs .
Materials Science
Potential applications include:
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Polymer Synthesis: As a monomer in polyamide or polyurea production .
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Coordination Chemistry: The amino group may act as a ligand for metal ions .
Future Research Directions
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